2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Übersicht

Beschreibung

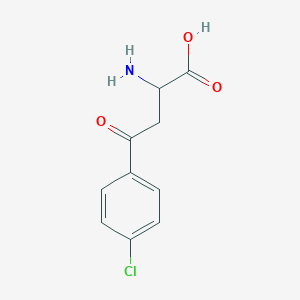

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features both amino and keto functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a butanoic acid backbone with an amino group at the second position and a 4-chlorophenyl group at the fourth position, along with a keto group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Strecker synthesis, which involves the addition of hydrogen cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid. This compound has been shown to enter the brain effectively and provide antiexcitotoxic neuroprotection after systemic application. It is believed to modulate excitatory neurotransmission, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: AV-101

A notable application of this compound is its role in the development of AV-101 (4-chloro-2-amino-3-hydroxybutanoic acid), which is being investigated for treatment-resistant depression (TRD) and major depressive disorder (MDD). Phase 2 clinical trials have been initiated to evaluate its efficacy and safety . The mechanism involves inhibition of the NMDA receptor, thereby reducing excitotoxicity associated with various neurological conditions.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its structural characteristics allow it to inhibit key pathways involved in inflammation, which can be beneficial in conditions like arthritis and other chronic inflammatory disorders.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Docking Studies

In a recent study involving molecular docking simulations, compounds structurally related to this compound showed promising binding affinities to tubulin, a critical target for anticancer drugs. The binding interactions were analyzed against known inhibitors, revealing significant potential for these compounds in cancer therapy .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(4-nitrophenyl)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a chloro group.

2-Amino-4-(4-methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a chloro group.

2-Amino-4-(4-fluorophenyl)-4-oxobutanoic acid: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its biological activity.

Biologische Aktivität

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid, also known as 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid, is an organic compound that has garnered attention due to its potential biological activities. This compound features both amino and keto functional groups, which allow it to interact with various biological targets, making it a candidate for medicinal chemistry and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The structure consists of a butanoic acid backbone with an amino group at the second position and a 4-chlorophenyl group at the fourth position, along with a keto group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. Its interaction with specific enzymes can modulate biological pathways, which is crucial for therapeutic applications. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and altering signal transduction pathways within cells .

Neuroprotective Effects

Additionally, derivatives of this compound have been investigated for their neuroprotective effects. They have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease by acting as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway of kynurenine .

The mechanism of action for this compound involves its ability to form hydrogen bonds and other interactions with biological molecules due to its amino and keto groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, which are critical in various biological processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | Similar structure but differs in chlorine position | |

| N-(3-Chlorophenyl)succinamic acid | Contains a different chlorinated phenyl group | |

| 2-(4-Chlorophenyl)aminobutyric acid | Lacks the oxo group but retains amino functionality |

This table illustrates how variations in structure can affect biological activity and reactivity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Studies : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuroprotective Research : A study focusing on neurodegenerative diseases found that derivatives of this compound could reduce neuronal cell death in models of Alzheimer's disease by inhibiting KYN-3-OHase activity, suggesting a protective effect against neurotoxicity .

- Enzyme Inhibition Profiles : Research into the binding affinities of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways, highlighting its potential use in drug development for metabolic disorders .

Eigenschaften

IUPAC Name |

2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLOTMANRVIPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930324 | |

| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139084-65-4 | |

| Record name | Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.